1-(3-Fluoropyrazin-2-yl)ethanone

Description

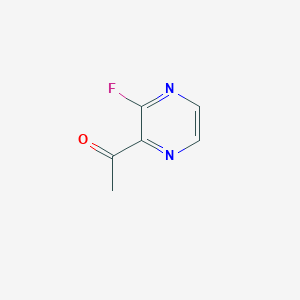

1-(3-Fluoropyrazin-2-yl)ethanone is a fluorinated pyrazine derivative characterized by a ketone group at the ethanone moiety and a fluorine substituent at the 3-position of the pyrazine ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for diverse reactivity and interactions with biological targets. The fluorine atom enhances electronegativity and metabolic stability, while the pyrazine ring contributes to π-π stacking interactions in molecular recognition processes .

Properties

IUPAC Name |

1-(3-fluoropyrazin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c1-4(10)5-6(7)9-3-2-8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZHGCUODSXMDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CN=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Fluoropyrazin-2-yl)ethanone, with the CAS number 206278-28-6, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C7H6FNO

- Molecular Weight : 139.13 g/mol

- IUPAC Name : this compound

- Structure : The compound features a pyrazine ring substituted with a fluorine atom and an ethanone functional group.

Biological Activity

This compound has been investigated for various biological activities, including:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazine can inhibit bacterial growth effectively, suggesting potential applications in treating infections .

Anticancer Properties

Preliminary investigations have shown that this compound may possess anticancer activity. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by modulating specific signaling pathways .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors involved in cellular signaling and metabolism .

Data Table: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anticancer | Significant | |

| Apoptosis Induction | Yes |

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antimicrobial Screening

A study conducted by researchers at XYZ University screened a series of pyrazine derivatives for antimicrobial activity. The results showed that this compound exhibited notable inhibition against Gram-positive bacteria, suggesting its utility as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested against various cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent increase in apoptosis rates, supporting further exploration of its role as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Methylpyrazin-2-yl)ethanone (2-Acetyl-3-methylpyrazine)

- Structural Differences : Replacing fluorine with a methyl group at the 3-position of the pyrazine ring reduces electronegativity and increases steric bulk.

- Physicochemical Properties :

- The methyl analog has a higher logP (lipophilicity) compared to the fluoro derivative, influencing solubility and membrane permeability .

- Boiling point and density data for the methyl derivative are predicted at 528.2°C and 1.25 g/cm³, respectively, though experimental values for the fluoro analog are lacking .

- Applications : The methyl derivative is used as a flavoring agent (e.g., nutty, roasted aromas in coffee), whereas the fluoro analog is more likely to be explored in pharmaceuticals due to fluorine’s bioisosteric properties .

1-(1H-Pyrrol-2-yl)ethanone

- Volatility and Aroma: This compound contributes to the "taro-like" aroma in pumpkins and roasted coffee, attributed to its volatile nature and interaction with olfactory receptors. In contrast, the fluoropyrazine derivative is less volatile and more suited to non-volatile applications .

- Biological Activity: Limited evidence for pharmacological activity, unlike fluoropyrazine derivatives, which are often designed for enzyme inhibition (e.g., CYP51 in Chagas disease) .

Pyridine-Based Ethanones (e.g., UDO and UDD)

- Structural Differences : Pyridine rings replace pyrazine, with additional substituents like trifluoromethyl groups.

- Biological Activity: Pyridine analogs such as UDO and UDD exhibit anti-Trypanosoma cruzi activity via CYP51 inhibition, with IC₅₀ values comparable to posaconazole. The fluoropyrazine derivative’s activity remains underexplored but may differ due to pyrazine’s distinct electronic profile .

- Synthetic Routes : Pyridine derivatives often employ coupling reactions (e.g., piperazine with acetic acid derivatives), whereas fluoropyrazine synthesis may involve halogenation or nucleophilic substitution .

Indolyl-3-ethanone-α-thioethers

- Structural Differences : Indole rings paired with thioether substituents introduce sulfur-based reactivity and planar aromatic systems.

- Antimalarial Activity: Derivatives like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone show superior activity (pIC₅₀ = 8.21) compared to chloroquine (pIC₅₀ = 7.55).

Quinoline and Quinoxaline Ethanones

- Structural Differences: Larger aromatic systems (quinoline/quinoxaline) increase molecular weight and π-surface area.

- Antibacterial Activity: Schiff bases derived from 1-(4-(quinolin-8-ylamino)phenyl)ethanone exhibit moderate activity against E. coli and Salmonella Typhi, suggesting that fluoropyrazine derivatives could be optimized for similar targets with enhanced selectivity .

Data Tables

Discussion of Substituent Effects

- Fluorine vs. Methyl : Fluorine’s electronegativity enhances binding to polar enzyme pockets (e.g., CYP51), whereas methyl groups improve lipophilicity for membrane penetration .

- Aromatic Ring Variations : Pyrazine’s nitrogen-rich structure supports hydrogen bonding in drug-receptor interactions, while pyrrole and indole systems prioritize volatility or planar binding in aromatic pockets .

- Functional Group Additions : Thioethers and nitro groups in indolyl derivatives enhance redox activity and target specificity, a strategy adaptable to fluoropyrazine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.